molecular formula C21H21BrClN5O2 B11672378 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide

N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide

Cat. No.: B11672378
M. Wt: 490.8 g/mol
InChI Key: LMKXCJUVJUNNSC-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a brominated indole core, a piperazine moiety, and a chlorobenzohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Piperazine Moiety: The brominated indole is reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate.

    Formation of the Hydrazide: The final step involves the reaction of the intermediate with 2-chlorobenzohydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in various diseases.

    Pharmaceutical Research: It serves as a potential candidate for drug development and testing in preclinical studies.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Olanzapine N-oxide: A related compound with a similar piperazine moiety.

    Nintedanib: Another compound with a similar indole core structure.

Uniqueness

N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H21BrClN5O2

Molecular Weight

490.8 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-chlorobenzamide

InChI

InChI=1S/C21H21BrClN5O2/c1-26-8-10-27(11-9-26)13-28-18-7-6-14(22)12-16(18)19(21(28)30)24-25-20(29)15-4-2-3-5-17(15)23/h2-7,12,30H,8-11,13H2,1H3

InChI Key

LMKXCJUVJUNNSC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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